The synthesis of Z-Leu-leu-4,5-dehydro-leu-aldehyde typically involves multiple steps that can include:
Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis .
Z-Leu-leu-4,5-dehydro-leu-aldehyde features a complex molecular structure characterized by:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances that affect its biological function .
Z-Leu-leu-4,5-dehydro-leu-aldehyde participates in several important chemical reactions:
The mechanism of action for Z-Leu-leu-4,5-dehydro-leu-aldehyde primarily revolves around its role as an inhibitor:
Z-Leu-leu-4,5-dehydro-leu-aldehyde exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings .
Z-Leu-leu-4,5-dehydro-leu-aldehyde has several important scientific applications:
Z-Leu-Leu-4,5-dehydro-Leu-aldehyde is systematically named as benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate [8]. This tripeptide analog features a C-terminal aldehyde group (–CHO) instead of a carboxylic acid, an N-terminal benzyloxycarbonyl (Z) protecting group, and a central dehydroleucine residue (ΔLeu) with an unsaturated side chain between positions 4 and 5. Its molecular formula is C₂₆H₃₉N₃O₅, corresponding to a molecular weight of 473.61 g/mol [2] [3] [8]. The structure incorporates three chiral centers with uniform S-configuration, as denoted by stereodescriptors (2S) in the IUPAC name and confirmed by canonical SMILES strings [2] [8]. The unsaturated ΔLeu residue replaces the isobutyl side chain of leucine with a 2-methylprop-1-enyl group (–CH₂–CH=C(CH₃)₂), introducing rigidity and influencing peptide backbone conformation. Key structural identifiers include:
Table 1: Structural Specifications of Z-Leu-Leu-4,5-Dehydro-Leu-Aldehyde
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₉N₃O₅ |
Molecular Weight | 473.61 g/mol |
InChI Key | ZXWQFMXXHLZICN-VABKMULXSA-N |
Canonical SMILES | CC(=C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC₁C=CC=CC=₁ |
Chiral Centers | Three (all S-configured) |
Z-Leu-Leu-4,5-dehydro-Leu-aldehyde emerged in the 1990s as part of efforts to develop protease-resistant peptide analogs. Its synthesis leverages solid-phase or solution-phase peptide techniques, incorporating 4,5-dehydroleucine—a non-proteinogenic amino acid with a constrained side chain—during chain assembly [6]. The C-terminal aldehyde is typically introduced via Weinreb AM or oxazolidinone methodologies to prevent over-oxidation. The N-terminal Z-group (benzyloxycarbonyl) provides stability during synthesis and facilitates deprotection under mild hydrogenolysis conditions [3] [8]. Early research focused on its utility as a transition-state mimetic in enzyme substrates, capitalizing on the electrophilic aldehyde to interact with catalytic nucleophiles in proteases [6]. The designation SIB 1281 reflects its investigation in cellular signaling pathways, particularly those involving calcium flux and protein phosphorylation [3].
This tripeptide analog bridges peptide engineering and drug discovery through three key attributes:
Peptide Synthesis & Conformational Control: The dehydroleucine residue introduces a planar, rigid alkene within the peptide backbone, restricting rotational freedom and stabilizing β-turn or helical conformations. This enhances proteolytic stability and facilitates the study of structure-activity relationships in bioactive peptides [3] [6]. Its aldehyde group enables chemoselective ligation (e.g., with hydrazines or semicarbazides) to generate stabilized peptide conjugates [4].
Enzyme Inhibition & Drug Development: As a reversible covalent inhibitor, the aldehyde interacts with catalytic serine or cysteine residues in proteases. It serves as a scaffold for optimizing inhibitors targeting metabolic disorders (e.g., obesity-linked proteases) and cancer-associated enzymes (e.g., proteasome subunits) [3] [7]. Structural analogs like Z-Leu-Leu-Nle-aldehyde (C₂₆H₄₁N₃O₅) demonstrate potent γ-secretase inhibition, suppressing Notch signaling in leukemia models [7].
Broad Research Applications:
Table 3: Research Applications and Biological Targets
Application | Mechanism/Target | Research Impact |
---|---|---|
Peptide Engineering | Backbone conformational restraint | Enhances metabolic stability of peptide therapeutics |
γ-Secretase Inhibition | Notch pathway blockade | Therapeutic potential in leukemia/breast cancer [7] |
Proteasome Modulation | Chymotrypsin-like subunit binding | Tool for studying protein degradation mechanisms |
Anti-Aging Formulations | Collagenase (MMP) inhibition | Reduces wrinkle formation in skin models [6] |
This compound exemplifies the strategic integration of unnatural residues (ΔLeu) and reactive termini (aldehyde) to expand peptide functionality. Its continued use underscores its versatility in probing biological pathways and developing targeted therapeutics [3] [6] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7